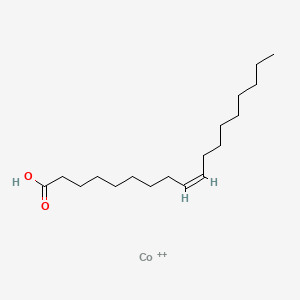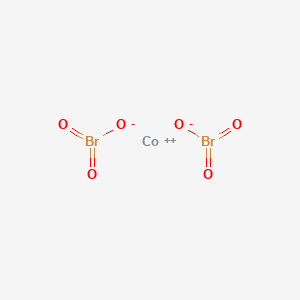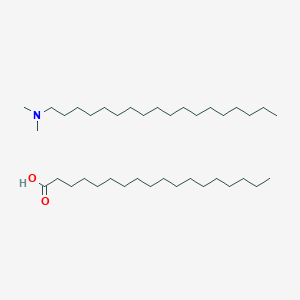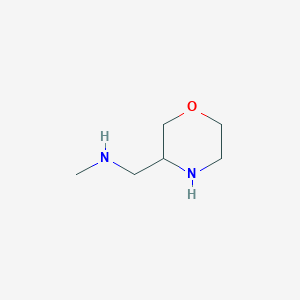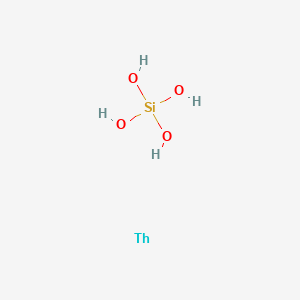
silicic acid;thorium
描述
Silicic acid and thorium are two distinct chemical entities that, when combined, form a unique compound with interesting properties Silicic acid is a weak acid derived from silicon dioxide and is commonly found in aqueous solutions Thorium, on the other hand, is a radioactive metal that belongs to the actinide series
准备方法
Synthetic Routes and Reaction Conditions
The preparation of silicic acid and thorium compound typically involves the reaction of thorium salts with silicic acid in an aqueous medium. One common method is to dissolve thorium nitrate in water and then add silicic acid solution under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting precipitate is filtered and dried.
Industrial Production Methods
Industrial production of silicic acid and thorium compound may involve more sophisticated techniques such as sol-gel processes or hydrothermal synthesis. These methods allow for better control over the particle size and morphology of the final product. The sol-gel process, for example, involves the hydrolysis and condensation of silicon alkoxides in the presence of thorium salts, followed by drying and calcination.
化学反应分析
Types of Reactions
The silicic acid and thorium compound can undergo various chemical reactions, including:
Oxidation: The thorium component can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different thorium species.
Substitution: Silicic acid can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrochloric acid for dissolution, and reducing agents like hydrogen gas for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield thorium dioxide, while reduction reactions may produce lower oxidation state thorium compounds.
科学研究应用
Chemistry
In chemistry, the silicic acid and thorium compound is studied for its potential use as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in catalysis, particularly in reactions involving the conversion of organic compounds.
Biology
In biology, research is focused on understanding the interaction of silicic acid and thorium with biological systems. Studies have shown that silicic acid can influence the bioavailability of thorium, which has implications for its use in medical imaging and radiotherapy.
Medicine
In medicine, the compound is being explored for its potential use in targeted radiotherapy. The radioactive nature of thorium makes it a candidate for use in cancer treatment, where it can be directed to specific tumor sites.
Industry
In industry, the silicic acid and thorium compound is used in the production of advanced materials. Its unique properties make it suitable for use in the manufacture of ceramics, glass, and other high-performance materials.
作用机制
The mechanism of action of the silicic acid and thorium compound involves the interaction of thorium ions with silicic acid molecules. The thorium ions can form complexes with the hydroxyl groups of silicic acid, leading to the formation of stable structures. These complexes can then participate in various chemical reactions, depending on the conditions and reagents used.
相似化合物的比较
Similar Compounds
Similar compounds to silicic acid and thorium include other metal-silicate complexes such as:
Zirconium Silicate: Used in ceramics and refractory materials.
Titanium Silicate: Used in catalysis and as a pigment.
Aluminum Silicate: Commonly found in clays and used in ceramics and glass production.
Uniqueness
The uniqueness of the silicic acid and thorium compound lies in its combination of a weak acid with a radioactive metal This combination results in a compound with unique properties that are not found in other metal-silicate complexes
属性
IUPAC Name |
silicic acid;thorium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.Th/c1-5(2,3)4;/h1-4H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLAHRRZNYOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Th] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4SiTh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932632 | |
| Record name | Silicic acid--thorium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15501-85-6, 14553-44-7 | |
| Record name | Thorite (Th(SiO4)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15501-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14553-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014553447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid--thorium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thorium(4+) silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


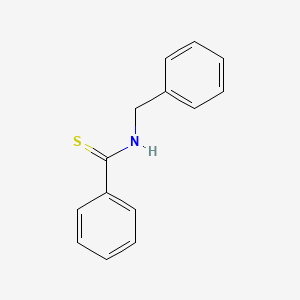
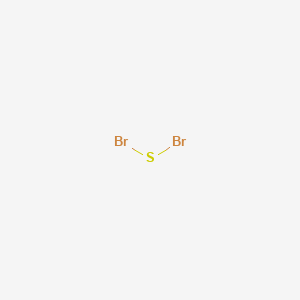
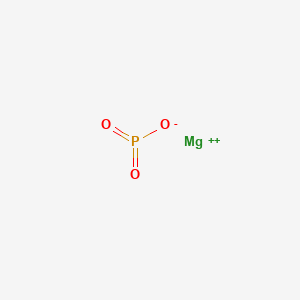

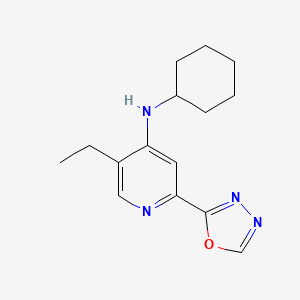

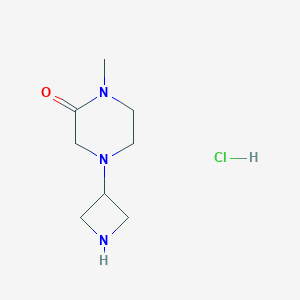
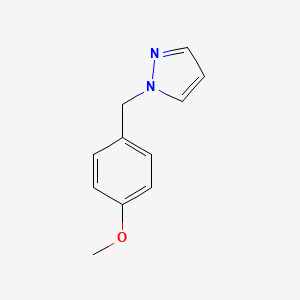
![Ethyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3366821.png)
